6-Methyl-2-(4-Methylphenyl)Imidazo[1,2-A]Pyridine-3-Acetonitrile
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Overview
Description
6-Methyl-2-(4-Methylphenyl)Imidazo[1,2-A]Pyridine-3-Acetonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its significant role in organic synthesis and pharmaceutical chemistry. It is an impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Methyl-2-(4-Methylphenyl)Imidazo[1,2-A]Pyridine-3-Acetonitrile involves the reaction of 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent . The reaction conditions are mild, making it suitable for both laboratory synthesis and large-scale industrial production. The process includes adjusting the pH, stirring, separating layers, decoloring, and vacuum drying to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-Methylphenyl)Imidazo[1,2-A]Pyridine-3-Acetonitrile undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a range of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Methyl-2-(4-Methylphenyl)Imidazo[1,2-A]Pyridine-3-Acetonitrile has several scientific research applications, including:
Chemistry: Used as a scaffold in organic synthesis for the construction of complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated as an impurity of Zolpidem, which is used for the treatment of sleep disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-Methylphenyl)Imidazo[1,2-A]Pyridine-3-Acetonitrile involves its interaction with specific molecular targets and pathways. As an impurity of Zolpidem, it selectively binds to the omega 1-receptor subtype of the central nervous system, producing pharmacological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-Methylphenyl)Imidazo[1,2-A]Pyridine-3-Acetic Acid: Another derivative of the imidazo[1,2-a]pyridine family with similar structural features.
Ethyl 5-Isopropylpyrazole-3-Carboxylate: A related compound with a different functional group and biological activity.
Uniqueness
6-Methyl-2-(4-Methylphenyl)Imidazo[1,2-A]Pyridine-3-Acetonitrile is unique due to its specific structural configuration and its role as an impurity of Zolpidem.
Properties
CAS No. |
10696-35-8 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
0 |
Origin of Product |
United States |
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